molecular formula C5H4Br3N B1613522 2,4-Dibromopyridine hydrobromide CAS No. 737000-88-3

2,4-Dibromopyridine hydrobromide

Cat. No.: B1613522
CAS No.: 737000-88-3
M. Wt: 317.8 g/mol
InChI Key: XBRWTQPOFHBDIK-UHFFFAOYSA-N
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Description

2,4-Dibromopyridine hydrobromide is a useful research compound. Its molecular formula is C5H4Br3N and its molecular weight is 317.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dibromopyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2N.BrH/c6-4-1-2-8-5(7)3-4;/h1-3H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRWTQPOFHBDIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624549
Record name 2,4-Dibromopyridine--hydrogen bromide (1/1)
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Molecular Weight

317.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-88-3
Record name Pyridine, 2,4-dibromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737000-88-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dibromopyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Methodological & Application

Synthesis of 2,4-Dibromopyridine hydrobromide from 2,4-dihydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2,4-Dibromopyridine Hydrobromide

Executive Summary

2,4-Dibromopyridine is a critical pharmacophore in medicinal chemistry, serving as a versatile scaffold for regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The 2-position is significantly more electrophilic than the 4-position, allowing for sequential functionalization.

While the free base is commonly described in literature, the hydrobromide salt is often preferred in drug development libraries due to its enhanced stability, crystallinity, and shelf-life compared to the low-melting free base (mp 36–38 °C).

This guide details a robust, scalable protocol for converting 2,4-dihydroxypyridine (2,4-DHP) to this compound using phosphorus oxybromide (POBr


). Unlike generic protocols, this method prioritizes the isolation of the free base before salt formation to ensure removal of phosphorus byproducts, guaranteeing a purity >99%.

Safety & Handling (Critical)

HazardRisk DescriptionMitigation Strategy
POBr

Reacts violently with water; corrosive; causes severe burns.Handle in a glovebox or dry bag. Use oven-dried glassware.
HBr Gas Toxic, corrosive gas evolved during reaction.[1][2]Route exhaust through a caustic scrubber (NaOH solution).
Exotherm Quenching POBr

releases massive heat.
Quench on ice with slow addition; maintain T < 20°C.

Chemical Strategy & Mechanism

The transformation relies on the activation of the tautomeric lactam (pyridone) forms of 2,4-dihydroxypyridine. Although 2,4-DHP exists in equilibrium with its hydroxy forms, the reaction with POBr


 drives the equilibrium via the formation of a reactive phosphoryloxy intermediate.

Mechanism:

  • Activation: The oxygen atoms of the pyridone tautomers attack the electrophilic phosphorus of POBr

    
    .
    
  • Leaving Group Formation: This forms a good leaving group (-OPBr

    
    ).
    
  • Nucleophilic Substitution: Bromide ions (generated in situ) attack the C2 and C4 positions, displacing the phosphate species.

Note on Regiochemistry: The use of 2,4-DHP as the starting material locks the substitution pattern, avoiding the isomer mixtures often seen in direct bromination of pyridine.

Mechanism SM 2,4-Dihydroxypyridine (Tautomer Equilibrium) Act Phosphorylation (O-P Bond Formation) SM->Act + POBr3 - HBr Inter Activated Intermediate Act->Inter Prod 2,4-Dibromopyridine Inter->Prod + Br- (SNAr)

Figure 1: Mechanistic pathway for the dehydroxy-bromination of 2,4-DHP.

Detailed Experimental Protocol

Target Scale: 10 g Input (2,4-Dihydroxypyridine)

Phase 1: Bromination (The Melt)

Rationale: A solvent-free melt is preferred to maximize reaction temperature (125–140°C) and concentration, pushing the sluggish 4-position substitution to completion.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer (Teflon blade), a reflux condenser (top connected to NaOH scrubber), and a thermometer.

  • Drying: Flame-dry the apparatus under N

    
     flow.
    
  • Charging:

    • Add 2,4-Dihydroxypyridine (10.0 g, 90.0 mmol).

    • Add Phosphorus Oxybromide (POBr

      
      )  (77.4 g, 270 mmol, 3.0 equiv). Note: Use solid POBr
      
      
      
      . Handle rapidly to avoid hydrolysis.
  • Reaction:

    • Heat the mixture to 125 °C . The solids will melt into a brown liquid.

    • Stir at 125–130 °C for 4.5 hours .

    • Monitoring: Aliquot a drop into MeOH, neutralize, and check via TLC (20% EtOAc/Hexane). SM (Rf ~0) should disappear; Product (Rf ~0.6) appears.[3][4][5]

Phase 2: Quench & Isolation of Free Base

Rationale: Direct crystallization of the salt from the quench is not recommended due to contamination with phosphoric acid. We isolate the neutral species first.

  • Cooling: Cool the reaction mass to ~60 °C (viscous oil). Do not cool to RT as it may solidify into a rock-hard mass.

  • Quench:

    • Prepare 300 g of crushed ice in a 1 L beaker.

    • Slowly pour the warm reaction mixture onto the ice with vigorous stirring. Caution: Violent exotherm.

    • Rinse the flask with minimal water and add to the beaker.

  • Neutralization:

    • The solution is now strongly acidic (pH < 1).

    • Slowly add solid Na

      
      CO
      
      
      
      or 50% NaOH solution until pH ~9–10. Expect heavy foaming.
  • Extraction:

    • Extract the aqueous slurry with Dichloromethane (DCM) (3 x 100 mL).

    • Combine organics and wash with Brine (100 mL).

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo to yield the crude free base (typically an off-white/yellow solid).
Phase 3: Conversion to Hydrobromide Salt

Rationale: This step ensures a stoichiometric 1:1 salt and removes non-basic impurities.

  • Dissolution: Dissolve the crude free base (approx. 19 g) in Diethyl Ether (Etngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    O)  (200 mL). If insoluble material remains, filter it off.
    
  • Acidification:

    • Cool the solution to 0 °C.

    • Dropwise add HBr (33% in Acetic Acid) or HBr (2M in Diethyl Ether) until precipitation ceases.

  • Filtration:

    • Collect the white precipitate via vacuum filtration.

    • Wash the cake with cold Et

      
      O (2 x 50 mL) to remove traces of acetic acid/impurities.
      
  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Yield: Expect 23–25 g (80–85%) of 2,4-Dibromopyridine·HBr as a white crystalline solid.

Workflow Visualization

Workflow Start Start: 2,4-DHP + POBr3 Heat Heat to 125°C (4.5h) Solvent-free Melt Start->Heat Quench Quench on Ice (Highly Exothermic) Heat->Quench Cool to 60°C Base Basify (pH 10) Extract w/ DCM Quench->Base FreeBase Isolate Free Base (Remove Phosphates) Base->FreeBase Salt Add HBr/AcOH in Ether FreeBase->Salt Dissolve & Acidify Final Final Product: 2,4-Dibromopyridine HBr Salt->Final Filter & Dry

Figure 2: Step-by-step purification workflow to ensure salt purity.

Analytical Specifications

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.0%C18 Column, ACN/H2O Gradient

H NMR
Consistent with structureDMSO-d

Melting Point > 200 °C (dec)Capillary (Salt form)
Free Base MP 36–38 °C(Reference for intermediate)

NMR Diagnostic (Free Base in CDCl


): 
  • 
     8.28 (d, J=5.3 Hz, 1H, H-6)
    
  • 
     7.66 (d, J=1.8 Hz, 1H, H-3)
    
  • 
     7.39 (dd, J=5.3, 1.8 Hz, 1H, H-5)
    
  • Note: In the HBr salt (DMSO-d

    
    ), peaks will shift downfield due to protonation of the nitrogen.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of POBr

before reaction.
Use fresh reagent; keep under N

. Ensure system is dry.[1][6]
Incomplete Reaction Temperature too low.Maintain internal temp >120°C. The melt must be fluid.
Oily Product (Salt Step) Wet solvent or excess Acetic Acid.Use anhydrous Ether. If oil forms, scratch with glass rod or seed.
Black Tar Formation Overheating (>160°C).Strictly control oil bath temperature.

References

  • Original Synthesis & Optimization: García, D., et al. "Synthesis of 2,4-Dibromopyridine and 4,4'-Dibromo-2,2'-bipyridine.[5][7] Efficient Usage in Selective Bromine-Substitution under Palladium-Catalysis." Heterocycles, Vol 75, No 1, 2008.[5]

  • Reagent Safety (POBr

    
    ): 
    National Bureau of Asian Research (NBInno). "Safe Handling and Storage of Phosphorus Oxybromide."
    
    
  • Tautomerism in Hydroxypyridines: Katritzky, A. R., et al. "Tautomerism of hydroxypyridines."[8] Journal of the Chemical Society, Perkin Transactions.

  • General Pyridine Bromination Protocols: Allen, C. F. H., Thirtle, J. R. "2-Bromopyridine." Organic Syntheses, Coll. Vol. 3, p.136 (1955).

Sources

Application Note: Site-Selective Palladium-Catalyzed Functionalization of 2,4-Dibromopyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

2,4-Dibromopyridine is a "privileged scaffold" in medicinal chemistry, serving as a linchpin for constructing complex heteroaryl drugs (e.g., kinase inhibitors). However, its commercial availability as a hydrobromide salt (HBr) and the presence of two electrophilic sites (C2 and C4) present specific challenges in process chemistry.

The Core Challenge: Achieving high regioselectivity between the C2 and C4 positions while managing the acidity of the hydrobromide salt.

The Solution: This guide details a robust, field-proven strategy based on electronic differentiation .

  • Regioselectivity Rule: Under Palladium (Pd) catalysis, the C2 position is kinetically favored for oxidative addition due to the inductive electron-withdrawing effect of the adjacent nitrogen atom.

  • Salt Management: The HBr salt must be neutralized in situ to prevent catalyst poisoning and ensure correct stoichiometry of the base.

Strategic Decision Tree
  • Targeting C2 Functionalization?

    
     Use Pd-Catalysis (Suzuki/Buchwald).[1] High selectivity (>95:5).[2]
    
  • Targeting C4 Functionalization?

    
    Stop.  Do not use Pd-catalysis on the dibromo-substrate directly. Use SNAr (nucleophilic displacement) for C4-first selectivity, or perform C2-Pd-coupling first, followed by C4-Pd-coupling (Sequential Strategy).
    

Chemical Context & Mechanism[2][3][4][5][6][7][8][9][10]

The "Salt" Factor: Stoichiometry Correction

Standard protocols often fail because they calculate base equivalents based on the free base molecular weight. When using 2,4-Dibromopyridine[3][4][5][6][7]·HBr , the first equivalent of base is consumed solely to neutralize the HBr.



Failure to add this extra equivalent results in acidic reaction media, which can protonate phosphine ligands (deactivating the catalyst) or promote protodebromination.

Mechanistic Basis of Regioselectivity

In Pd-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the Oxidative Addition of Pd(0) into the C-Br bond.[1]

  • C2-Position: The adjacent nitrogen atom exerts a strong inductive effect (-I), lowering the electron density of the C2-Br bond. This makes it more electrophilic and reactive toward the nucleophilic Pd(0) species.

  • C4-Position: While also electron-deficient, it lacks the immediate proximity to the nitrogen, making the C-Br bond stronger and slower to react with Pd(0).

Visualizing the Workflow

The following diagram illustrates the sequential functionalization pathway and the critical decision points.

G Start 2,4-Dibromopyridine Hydrobromide Neut In-situ Neutralization (+1 eq. Base) Start->Neut Dissolution Int Active Free Base (2,4-Dibromopyridine) Neut->Int Fast Rxn1 Pd-Cat. Coupling (Suzuki/Buchwald) Int->Rxn1 Pd(0) Oxidative Addition (Kinetic) ProdC2 Major Product: 2-Substituted-4-Bromopyridine Rxn1->ProdC2 C2 Selectivity (>20:1) ProdC4 Minor Product: 4-Substituted (Rare) Rxn1->ProdC4 Trace Rxn2 2nd Coupling (Forcing Conditions) ProdC2->Rxn2 Sequential Functionalization Final 2,4-Disubstituted Pyridine Rxn2->Final

Caption: Sequential workflow prioritizing C2-selective oxidative addition followed by C4 functionalization.

Detailed Protocols

Protocol A: C2-Selective Suzuki-Miyaura Coupling

Objective: Synthesize 2-aryl-4-bromopyridine from 2,4-dibromopyridine·HBr.

Materials
  • Substrate: 2,4-Dibromopyridine[4][6][7]·HBr (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%) OR Pd(dppf)Cl2·DCM (for sterically hindered acids)

  • Base: Na2CO3 (3.0 equiv) — Note: 2.0 eq for reaction + 1.0 eq for HBr neutralization.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Preparation: In a reaction vial equipped with a magnetic stir bar, add 2,4-dibromopyridine·HBr (1.0 eq) and the Arylboronic acid (1.05 eq).

  • Neutralization & Solvent: Add the solvent mixture (Dioxane/Water). Add the Base (Na2CO3) before the catalyst. Stir for 5 minutes at room temperature.

    • Why? This pre-neutralizes the HBr, preventing acid-induced degradation of the Pd catalyst upon addition.

  • Catalyst Addition: Add Pd(PPh3)4 (0.03 eq).

  • Degassing: Seal the vial and purge with Nitrogen or Argon for 5-10 minutes (bubbling or vacuum/backfill cycles).

    • Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligands.

  • Reaction: Heat the mixture to 80–90 °C for 4–16 hours. Monitor by TLC or LCMS.

    • Checkpoint: The reaction is complete when the starting material is consumed. If significant bis-coupling (2,4-diaryl) is observed, lower the temperature to 60 °C.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine. Dry over Na2SO4.

Protocol B: Sequential C4-Functionalization (Buchwald-Hartwig)

Objective: Install an amine at the C4 position after C2 has been arylated.

Materials
  • Substrate: 2-Aryl-4-bromopyridine (Product from Protocol A)

  • Nucleophile: Aniline or Secondary Amine (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: Xantphos (4 mol%) or BINAP (4 mol%)

  • Base: Cs2CO3 or NaOtBu (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology
  • Charging: Add the 2-Aryl-4-bromopyridine, amine, base, Pd precursor, and ligand to a dry reaction tube.

  • Inert Atmosphere: Evacuate and backfill with Argon (3x).

  • Solvent: Add anhydrous solvent via syringe.

  • Reaction: Heat to 100–110 °C .

    • Note: The C4-Br bond is less reactive than C2-Br; therefore, this step requires a more active catalyst system (Pd/Xantphos) and higher temperatures compared to Protocol A.

  • Workup: Filter through a Celite pad to remove palladium residues. Concentrate and purify via flash chromatography.

Optimization & Troubleshooting Guide

The following table summarizes common issues and field-tested solutions.

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning by HBr salt.Ensure Base ≥ 3.0 equiv . Verify inert atmosphere.
Bis-Coupling (C2 & C4) Temperature too high or excess Boronic Acid.Reduce Boronic Acid to 0.95–1.0 equiv . Lower Temp to 60°C.
Protodebromination Hydride source present (e.g., Ethanol) or excessive heating.Switch solvent to Dioxane/Water or Toluene . Avoid primary alcohols.
Poor C2/C4 Selectivity Ligand effects (bulky ligands may push reaction to C4).Use PPh3 (standard) for C2 selectivity. Avoid bulky NHCs for the first step.
Black Precipitate "Pd-Black" formation (catalyst decomposition).Ligand/Pd ratio is too low. Add excess ligand or switch to Pd(dppf)Cl2 (more stable).

References

  • Mechanistic Basis of Oxidative Addition

    • Quantitative Reactivity Models for Oxid
    • Source: Chemical Science / Chemistry - A European Journal.
  • Regioselectivity in Suzuki Coupling

    • Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
    • Source: ResearchG
  • Buchwald-Hartwig Amination Protocols

    • Buchwald-Hartwig Cross Coupling Reaction - General Mechanisms and Ligand Effects.
    • Source: Organic Chemistry Portal.[8]

  • Contrasting C4 Selectivity (Dichloropyridines vs Dibromopyridines)

    • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.
    • Source: N

Disclaimer: All protocols involve hazardous chemicals. Consult local safety regulations and SDS before handling bromopyridines and palladium catalysts.

Sources

Troubleshooting & Optimization

Neutralizing 2,4-Dibromopyridine hydrobromide for organic extraction

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides targeted guidance for a common yet critical step in organic synthesis: the neutralization and extraction of 2,4-Dibromopyridine hydrobromide. As Senior Application Scientists, we move beyond mere procedural lists to explain the underlying chemical principles, ensuring your success through a robust, validated approach.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the work-up of this compound. Each answer provides a diagnosis and a validated solution.

Q1: My neutralization seems incomplete. After adding a base, the pH of the aqueous layer is not shifting to basic, or my extraction yield is very poor. What's happening?

A1: This is a classic stoichiometry and equilibrium problem. This compound is an acidic salt. To convert it to its free base form, which is soluble in organic solvents, you must add a sufficient amount of a base to deprotonate the pyridinium ion.

  • Causality: The nitrogen atom on the pyridine ring is protonated by hydrobromic acid (HBr). This pyridinium salt is ionic and therefore highly soluble in the aqueous phase.[1][2] If you don't add enough base, a significant portion of your compound will remain as the salt in the aqueous layer, leading to low extraction yields.

  • Solution:

    • Calculate Stoichiometry: Ensure you are adding at least one molar equivalent of base to the moles of your this compound. It is often wise to use a slight excess (e.g., 1.1 to 1.2 equivalents) of a weak base to drive the equilibrium.

    • Choose the Right Base: While strong bases like NaOH work, they can cause the pH to rise too quickly, potentially leading to side reactions. A weak inorganic base like sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) is often preferred.[3] These create a self-buffering system, bringing the pH to a suitable range (typically 8-10) without making it excessively caustic.

    • Verify with pH Paper: After adding the base and stirring thoroughly, test the aqueous layer's pH. It should be distinctly basic (pH > 8) to ensure complete deprotonation of the pyridine.[4]

Q2: An emulsion has formed between the aqueous and organic layers during extraction. How can I break it?

A2: Emulsion formation is common when two immiscible liquids are shaken vigorously, especially when salts or other impurities are present. The goal is to disrupt the stable droplets that have formed.

  • Causality: Vigorous shaking creates a large surface area between the two phases, and microscopic particulate matter or amphiphilic impurities can stabilize this interface, preventing the layers from separating cleanly.

  • Solutions (in order of application):

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the emulsion will break on its own.

    • Gentle Swirling: Gently swirl the separatory funnel in a circular motion. This can help the small droplets coalesce without re-introducing high-energy mixing.

    • Add Brine: Introduce a small volume of a saturated sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic solvent out, which helps to break the emulsion.

    • Filtration: In stubborn cases, you can filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsion-stabilizing particles.

Q3: My final product is a sticky oil or appears wet after evaporating the solvent, and my yield seems artificially high.

A3: This strongly indicates the presence of water or residual inorganic salts in your final product. Organic solvents will dissolve a small amount of water during extraction, which must be removed before solvent evaporation.

  • Causality: Water is co-extracted into the organic layer. If not removed, it will remain with your product after the volatile organic solvent is evaporated. Similarly, if the organic layer is not washed after neutralization, dissolved inorganic salts (like NaBr from the neutralization) can precipitate out with your product.

  • Self-Validating Protocol:

    • Wash the Organic Layer: After separating the layers, "wash" the organic phase by adding deionized water or brine to the separatory funnel, shaking gently, and discarding the aqueous layer. This removes most water-soluble inorganic salts.

    • Dry with an Anhydrous Agent: Transfer the organic extract to an Erlenmeyer flask and add a suitable anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is fast and effective but slightly acidic, while Na₂SO₄ is neutral but slower and has a lower capacity.

    • Ensure Clumping: Add the drying agent until some of it no longer clumps together at the bottom of the flask and swirls freely. This indicates that all the water has been absorbed.

    • Filter and Evaporate: Filter the dried organic solution to remove the drying agent, then evaporate the solvent using a rotary evaporator. The result should be a clean solid or oil free of water.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind neutralizing this compound for extraction?

A1: The principle is acid-base chemistry and the concept of "like dissolves like."[2] The hydrobromide salt is ionic and prefers the polar aqueous phase. By adding a base, you neutralize the acidic pyridinium ion, converting it back to the neutral (free base) 2,4-Dibromopyridine molecule.[5] This neutral organic molecule is significantly more soluble in a non-polar organic solvent (like dichloromethane or ethyl acetate) than in water, allowing for its selective extraction out of the aqueous phase.[1][6]

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase PyHBr 2,4-Dibromopyridinium Bromide (Water Soluble Salt) FreePy 2,4-Dibromopyridine (Free Base) PyHBr->FreePy Deprotonation Base Aqueous Base (e.g., Na₂CO₃ soln) Base->PyHBr FreePy_org 2,4-Dibromopyridine (Organic Soluble Free Base) FreePy->FreePy_org Phase Transfer (Extraction)

Caption: Phase transfer of 2,4-Dibromopyridine upon neutralization.

Q2: How do I choose the best base and organic solvent for this procedure?

A2: The choice of reagents is critical for a successful and clean extraction.

Reagent ClassRecommended ChoicesRationale & Justification
Neutralizing Base Saturated NaHCO₃ (aq) 1M Na₂CO₃ (aq)Weak bases are preferred. They effectively deprotonate the pyridinium salt (pKa ≈ 5.2) to give the free base without making the solution excessively caustic, which could promote side reactions. They also create a buffering effect.[3][7]
Extraction Solvent Dichloromethane (CH₂Cl₂) Ethyl Acetate (EtOAc)Immiscibility and Solute Affinity. The solvent must be immiscible with water and effectively dissolve the neutral 2,4-Dibromopyridine. CH₂Cl₂ is denser than water, which can simplify separations in some setups.[3] EtOAc is less toxic but is less dense.

Q3: What key safety precautions must I take?

A3: Safety is paramount. 2,4-Dibromopyridine is a hazardous substance, and all work should be conducted with appropriate precautions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Ventilation: Conduct all operations, especially solvent handling and evaporation, inside a certified chemical fume hood.

  • Hazard Profile: 2,4-Dibromopyridine is toxic if swallowed, causes skin irritation, and can cause serious eye damage.[8] Avoid inhalation of dust or vapors.

  • Waste Disposal: Dispose of all chemical waste (aqueous and organic) in appropriately labeled hazardous waste containers according to your institution's guidelines.

Standard Operating Protocol: Neutralization and Extraction

This protocol provides a reliable, step-by-step method for obtaining pure 2,4-Dibromopyridine from its hydrobromide salt.

Caption: Workflow for neutralization and extraction.

1. Dissolution:

  • Weigh 1.0 g of this compound and dissolve it in ~20 mL of deionized water in an Erlenmeyer flask. Stir until all solid has dissolved.

2. Neutralization:

  • While stirring, slowly add a 1M solution of sodium carbonate (Na₂CO₃) dropwise to the dissolved salt.

  • You may observe effervescence (release of CO₂) and the formation of a white precipitate (the free base).

  • Continue adding the base until the effervescence ceases and the pH of the aqueous solution is confirmed to be >8 using pH paper.

3. Extraction:

  • Transfer the entire mixture to a separatory funnel.

  • Add 20 mL of dichloromethane (CH₂Cl₂) to the funnel.

  • Stopper the funnel and invert it, venting frequently to release any pressure. Shake gently for 1-2 minutes.

  • Place the funnel in a ring stand and allow the layers to separate completely. The denser CH₂Cl₂ layer will be on the bottom.

  • Drain the lower organic layer into a clean Erlenmeyer flask.

  • To maximize yield, perform a second extraction by adding another 10 mL of CH₂Cl₂ to the aqueous layer remaining in the funnel, shake, and combine the organic layers.

4. Washing and Drying:

  • Return the combined organic extracts to the separatory funnel. Add 15 mL of brine (saturated NaCl solution), shake gently, and discard the upper aqueous layer.

  • Drain the washed organic layer into a clean, dry Erlenmeyer flask.

  • Add anhydrous magnesium sulfate (MgSO₄) in small portions, swirling after each addition, until the drying agent no longer clumps.

5. Isolation:

  • Filter the solution through a fluted filter paper or a small plug of cotton into a pre-weighed round-bottom flask to remove the MgSO₄.

  • Rinse the flask and filter paper with a small amount (~2-3 mL) of fresh CH₂Cl₂ to recover any residual product.

  • Remove the solvent using a rotary evaporator to yield the purified 2,4-Dibromopyridine as a white solid or colorless oil.

References

  • ResearchGate. (2015). Which is the alternative of pyridine as a base?[Link]

  • University of California, Irvine. Isolation and Purification of Organic Compounds Extraction (Expt #2).[Link]

  • Reddit. (2011). Pyridine replacement in organic synthesis.[Link]

  • HETEROCYCLES. (2007). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE.[Link]

  • NCERT. Alcohols, Phenols and Ethers.[Link]

  • ResearchGate. (2024). Active Learning in the Extraction of Organic Compounds.[Link]

  • University of Colorado Boulder. Liquid/liquid Extraction.[Link]

  • Reddit. (2020). Pyridine reaction workup: color change after each “vent” cycle in separatory funnel![Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction.[Link]

  • Chemistry Stack Exchange. (2023). What is a suitable process to eliminate an excess of pyridine from an aqueous solution?[Link]

  • Reddit. (2024). Removing Pyridine.[Link]

  • PubChem. 2,4-Dibromopyridine.[Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?[Link]

Sources

Validation & Comparative

A Comparative Guide to Purity Verification of 2,4-Dibromopyridine Hydrobromide: HPLC as the Gold Standard

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 2,4-Dibromopyridine hydrobromide, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its impurity profile can directly influence the downstream reaction yields, introduce unwanted side products, and pose significant safety risks.

This guide provides an in-depth, objective comparison of analytical methodologies for verifying the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind experimental choices, compare HPLC with viable alternatives, and provide detailed, self-validating protocols grounded in authoritative regulatory standards.

The Workhorse of Pharmaceutical Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard for purity analysis in the pharmaceutical industry.[1] Its power lies in the high-efficiency separation of compounds from a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For a molecule like 2,4-Dibromopyridine, Reversed-Phase HPLC (RP-HPLC) is exceptionally well-suited. The compound possesses a hydrophobic dibrominated pyridine ring and is ionizable due to the basic nitrogen atom, making it an ideal candidate for separation on a nonpolar stationary phase (like C18) with a polar mobile phase. The presence of the aromatic ring allows for sensitive detection using a UV-Vis detector.

A Self-Validating HPLC Protocol for Purity Determination

Trustworthiness in an analytical method is achieved through rigorous validation and system suitability checks.[2][3] The following protocol is designed as a self-validating system, incorporating checks to ensure the instrument, reagents, and column are performing correctly on the day of analysis, as mandated by pharmacopeias like the USP.[4][5][6]

Experimental Protocol: RP-HPLC for this compound

  • Instrumentation:

    • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry, Agilent Zorbax, or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    Scientist's Note: The use of a gradient elution is crucial for separating impurities with a wide range of polarities from the main analyte peak. The 0.1% formic acid serves a dual purpose: it protonates the pyridine nitrogen to ensure a single ionic state and suppresses the ionization of free silanol groups on the silica-based C18 packing, leading to sharp, symmetrical peaks.

  • Sample and Standard Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.

  • System Suitability Testing (SST):

    • Before sample analysis, inject the Standard Solution five times. The system is deemed suitable for use if it meets the criteria outlined by regulatory bodies.[7][8]

    • Acceptance Criteria:

      • Precision/Repeatability: The Relative Standard Deviation (%RSD) of the peak area for the five replicate injections must be ≤ 2.0%.[4]

      • Peak Symmetry (Tailing Factor): The tailing factor (T) for the 2,4-Dibromopyridine peak should be ≤ 2.0.[4]

      • Column Efficiency (Theoretical Plates): The number of theoretical plates (N) should be ≥ 2000.

  • Data Analysis and Purity Calculation:

    • After the system passes SST, inject the blank (diluent) followed by the sample solution.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Sum of Areas of All Peaks) x 100

Visualizing the HPLC Workflow

The following diagram illustrates the logical flow of the HPLC purity verification process, emphasizing the critical role of the System Suitability Test as a gateway to valid sample analysis.

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analytical Stage cluster_results Results & Reporting MobilePhase Prepare Mobile Phase Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate SamplePrep Prepare Sample & Standard Solutions SamplePrep->Equilibrate SST Perform System Suitability Test (SST) (5x Standard Injections) Equilibrate->SST CheckSST SST Criteria Met? (%RSD ≤ 2.0, Tailing ≤ 2.0) SST->CheckSST AnalyzeSample Inject Blank & Sample CheckSST->AnalyzeSample PASS Fail FAIL: Troubleshoot System (Check Column, Pump, Detector) CheckSST->Fail FAIL DataProcessing Integrate Peaks & Process Data AnalyzeSample->DataProcessing CalculatePurity Calculate % Purity DataProcessing->CalculatePurity Report Generate Final Report CalculatePurity->Report

Caption: Workflow for HPLC Purity Verification.

Alternative & Orthogonal Verification Methods

While HPLC is the primary method, employing orthogonal techniques—methods that rely on different separation or detection principles—is a cornerstone of robust analytical science. This approach provides a more comprehensive impurity profile and strengthens confidence in the analytical results.

Gas Chromatography (GC)

Gas Chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. It is highly effective for analyzing volatile and thermally stable compounds.[1]

  • Applicability to this compound: The free base, 2,4-Dibromopyridine, is sufficiently volatile for GC analysis. However, the hydrobromide salt itself is not. Analysis typically requires either converting the salt to the free base before injection or using a high-temperature inlet that facilitates in-situ dissociation. GC coupled with a Mass Spectrometer (GC-MS) is particularly powerful for identifying unknown volatile or semi-volatile impurities.[9]

Experimental Protocol: GC-FID for 2,4-Dibromopyridine

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 260 °C.

    • Injection Mode: Split (50:1).

    • Oven Program: Initial 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

    • Detector Temperature: 300 °C.

  • Sample Preparation:

    • Accurately weigh ~20 mg of the sample into a vial. Dissolve in 10 mL of Dichloromethane. Add 2 mL of 1M Sodium Carbonate solution and vortex for 1 minute to neutralize the HBr and extract the free base into the organic layer. Use the organic layer for injection.

  • Data Analysis:

    • Purity is calculated using the area percent method, similar to HPLC.

Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without requiring a reference standard of the analyte itself. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. Purity is calculated by comparing the integral of a specific resonance from the analyte to the integral of a known, high-purity internal standard.

  • Applicability to this compound: qNMR is an excellent orthogonal technique. It is non-destructive and provides structural information about impurities if they are present at sufficient levels. The distinct proton signals in the aromatic region of 2,4-Dibromopyridine can be used for quantification against a certified internal standard.

Experimental Protocol: ¹H-qNMR

  • Instrumentation:

    • NMR Spectrometer (≥400 MHz).

  • Sample Preparation:

    • Accurately weigh ~15 mg of this compound and ~10 mg of a certified internal standard (e.g., maleic acid) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1 ≥ 5 x T₁) to ensure full signal relaxation for both the analyte and the internal standard.

  • Data Analysis:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where: I = Integral value, N = Number of protons for the signal, M = Molar mass, m = mass, P = Purity of the standard.

Head-to-Head Comparison of Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis, such as the need for routine quality control, impurity identification, or primary quantification.

ParameterHPLC-UVGC-FIDqNMR
Principle Liquid-solid partitioningGas-liquid partitioningNuclear spin properties
Specificity High; excellent for isomers & non-volatile impurities.High; excellent for volatile impurities.High; provides structural confirmation.
Sensitivity (LOQ) Very High (~0.01-0.05%)High (~0.05%)Moderate (~0.1-0.5%)
Accuracy/Precision ExcellentExcellentExcellent (Primary Method)
Analysis Time Moderate (20-30 min)Moderate (15-25 min)Fast acquisition, longer prep
Sample Prep Simple dissolutionMay require extraction/derivatizationPrecise weighing is critical
Use Case Routine QC, stability testing, impurity profiling.Residual solvents, volatile impurities.Reference standard certification, orthogonal check.

Conclusion: An Integrated Approach to Purity Verification

For the routine quality control and purity verification of this compound, RP-HPLC stands out as the most robust, versatile, and reliable method . Its high sensitivity, precision, and ability to separate a wide range of potential impurities make it the cornerstone of any analytical strategy.

However, relying on a single method is insufficient for comprehensive characterization, especially during drug development. An integrated approach is scientifically superior. Gas Chromatography serves as an essential complementary technique for detecting and quantifying volatile impurities that may be missed by HPLC. Furthermore, qNMR provides an invaluable orthogonal validation, offering an absolute measure of purity without reliance on a specific analyte standard, thereby confirming the accuracy of the primary chromatographic methods.

By judiciously selecting and combining these techniques, researchers and drug development professionals can build a comprehensive and trustworthy impurity profile for this compound, ensuring the quality and safety of the downstream pharmaceutical products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [2]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [10]

  • ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. [11]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Cellerant Therapeutics. [4]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. [12]

  • System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [7]

  • 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [3]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas.

  • ICH Q3 Guidelines. AMSbiopharma. [13]

  • System Suitability for USP Chromatographic Methods. European Compliance Academy. [5]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed. [14]

  • Understanding the Latest Revisions to USP <621>. Agilent. [6]

  • System Suitability in HPLC Analysis. Pharmaguideline. [8]

  • API Intermediates Production Purity. Arborpharmchem. [15]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci. [1]

  • The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. [16]

  • Impurity Analysis. Emery Pharma. [17]

  • Purity Assay (Pharmaceutical Testing). Pathogenia. [9]

  • ICH Q1, Q2, Q3 Guidelines Explained with Questions & Answers. YouTube. [18]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of 2,4-Dibromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,4-Dibromopyridine is a critical scaffold in the synthesis of complex heterocycles, particularly in the development of kinase inhibitors and receptor modulators. Its utility lies in the differential reactivity of the halogens at the C2 and C4 positions, allowing for sequential, regioselective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

However, the structural similarity between 2,4-dibromopyridine and its isomers (2,6-, 2,5-, and 3,5-dibromopyridine) poses a significant analytical challenge.[1] This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 2,4-dibromopyridine derivatives. We analyze the mechanistic differences in ionization and fragmentation that allow for the definitive differentiation of this scaffold from its symmetric and asymmetric alternatives.

The Isotopic Fingerprint: A Self-Validating Check

Before analyzing fragmentation, the presence of the dibromopyridine core must be validated via its isotopic envelope. Bromine exists as two stable isotopes,


 and 

, in an approximate 1:1 ratio (50.69% : 49.31%).

For any derivative containing the 2,4-dibromopyridine core (


), the Molecular Ion (

in EI or

in ESI) will exhibit a characteristic 1:2:1 triplet pattern :
  • 
     : Contains 
    
    
    
    [1]
  • 
     : Contains 
    
    
    
    (Statistically most probable,
    
    
    )[1]
  • 
     : Contains 
    
    
    
    [1]

Diagnostic Rule: If your mass spectrum does not show this 1:2:1 intensity ratio at the molecular ion cluster, the analyte is not a dibromo-derivative.

Comparative Analysis: 2,4-Dibromo vs. Isomeric Alternatives

The primary challenge in synthesis is distinguishing the 2,4-isomer from the 2,6-isomer (often formed as a byproduct or impurity). While both have the same mass (


 235/237/239), their fragmentation kinetics under Electron Ionization (EI) differ due to the electronic environment of the C-Br bonds.
A. 2,4-Dibromopyridine vs. 2,6-Dibromopyridine[1]
Feature2,4-Dibromopyridine (Asymmetric)2,6-Dibromopyridine (Symmetric)
Symmetry

(Planar, asymmetric)

(High symmetry)

-Halogen Liability
One

-Br (C2), One

-Br (C4)
Two

-Br atoms (C2, C6)
Primary Fragment

(

156/158)

(

156/158)
Fragmentation Kinetics Slower loss of Br.[1] The C4-Br bond is stronger than C2-Br.[1]Rapid loss of Br. Statistical probability of losing an

-Br is doubled.[1]
Base Peak vs. Molecular Ion Molecular Ion (

) is often prominent.

is often the Base Peak;

may be weaker relative to fragment.[1]
Secondary Loss Loss of HCN from the pyridyl cation is sequential.Loss of HCN is highly favored after initial Br loss.

Mechanistic Insight: In Electron Ionization (70 eV), the C-Br bond cleavage is driven by the stability of the resulting radical and cation.

  • 
    -Cleavage (C2/C6):  The C2 position is electron-deficient due to the adjacent Nitrogen. The resulting radical cation is stabilized, making the loss of the C2-Bromine kinetically favored.
    
  • Differentiation: 2,6-Dibromopyridine has two labile C2-type bromines. 2,4-Dibromopyridine has only one.[1] Therefore, 2,6-dibromopyridine typically exhibits a higher ratio of fragment ion (

    
     156) to molecular ion (
    
    
    
    237) compared to the 2,4-isomer.
    [1]
B. Technique Comparison: EI (GC-MS) vs. ESI (LC-MS)[1]
ParameterElectron Ionization (EI)Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Primary Species Radical Cation (

)
Protonated Adduct (

)
Fragmentation Extensive.[1] Reveals structural connectivity.[2]Minimal. Requires CID (MS/MS) to see fragments.[3]
Utility Best for Isomer Differentiation. The "fingerprint" of bond energies is visible.Best for Reaction Monitoring. High sensitivity for polar derivatives.

Fragmentation Mechanism & Visualization[4][5][6]

The fragmentation of 2,4-dibromopyridine derivatives follows a specific pathway:

  • Ionization: Formation of the radical cation

    
    .[4]
    
  • Primary Fragmentation: Homolytic cleavage of the C-Br bond (Neutral loss of Br radical, 79/81 Da).

    • Pathway A (Dominant): Loss of C2-Br (weaker bond).[1]

    • Pathway B (Minor): Loss of C4-Br (stronger bond).[1]

  • Secondary Fragmentation: Loss of neutral HCN (27 Da) from the pyridyl cation, resulting in ring contraction/opening.

Graphviz Diagram: Fragmentation Pathways[4]

G M Molecular Ion (M+.) 2,4-Dibromopyridine m/z 235, 237, 239 (1:2:1) Frag_C2 [M - Br(C2)]+ 4-Bromopyridyl Cation m/z 156, 158 (1:1) M->Frag_C2 Major Pathway Loss of α-Br (C2) -79/81 Da Frag_C4 [M - Br(C4)]+ 2-Bromopyridyl Cation m/z 156, 158 (1:1) M->Frag_C4 Minor Pathway Loss of γ-Br (C4) -79/81 Da Frag_HCN [M - Br - HCN]+ Ring Contraction Product m/z 129, 131 Frag_C2->Frag_HCN Loss of HCN -27 Da Frag_C4->Frag_HCN Loss of HCN -27 Da Frag_Final C4H2Br+ Butadiynyl Cation m/z 101, 103 Frag_HCN->Frag_Final Loss of C2H2 -26 Da

Caption: Figure 1. EI-MS fragmentation tree for 2,4-Dibromopyridine. The loss of the C2-Bromine is the kinetically favored pathway due to the lability of the


-carbon bond.

Experimental Protocols

Protocol A: GC-MS Differentiation of Isomers

Objective: Distinguish 2,4-dibromopyridine from 2,6-dibromopyridine impurities.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).

  • Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).

  • Column: HP-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Temperature Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI (70 eV).

    • Scan Range: 50–300 amu.

  • Data Analysis:

    • Extract Ion Chromatogram (EIC) for

      
       237 (
      
      
      
      ) and 158 (
      
      
      ).[1]
    • Calculate Ratio:

      
      .[1]
      
    • Interpretation: 2,6-Dibromopyridine will typically show a significantly higher

      
       value (>1.5x) compared to 2,4-dibromopyridine due to the statistical doubling of the labile C-Br sites.[1]
      
Protocol B: LC-MS/MS Structural Elucidation of Derivatives

Objective: Confirm regioselectivity of a Suzuki coupling at the C2 position.

  • Context: Reaction of 2,4-dibromopyridine with 1 eq. Boronic Acid. Did it react at C2 or C4?

  • Method: ESI-MS/MS (Q-TOF or Triple Quad).[1]

  • Logic:

    • C2-Product: Structure is 2-Aryl-4-bromopyridine.[1]

    • C4-Product: Structure is 4-Aryl-2-bromopyridine.[1]

  • Fragmentation Check: Apply Collision Induced Dissociation (CID) to the molecular ion

    
    .
    
    • C4-Product (2-Br remains): Will show a very facile loss of Br (neutral loss 80 Da, HBr) because the labile C2-Br is still present.[1]

    • C2-Product (4-Br remains): Will show a more stable molecular ion and require higher collision energy (CE) to eject the C4-Br.[1]

References

  • NIST Mass Spectrometry Data Center. "Pyridine, 2-bromo- Mass Spectrum." NIST Chemistry WebBook, SRD 69. Accessed October 2023. Link

  • BenchChem. "Physical and Chemical Properties of 2,6-Dibromopyridine." BenchChem Technical Guides. Link[1]

  • ChemicalBook. "2,6-Dibromopyridine NMR and MS Spectrum Data." Link

  • TutorChase. "Fragmentation Patterns in Mass Spectrometry: Halogenated Heterocycles." IB Chemistry HL Notes. Link

  • Chemistry LibreTexts. "Mass Spectrometry Fragmentation Mechanisms: Alpha-Cleavage and Halogen Loss." Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.